molecular formula C8H7BrZn B14889554 3-StyrenylZinc bromide

3-StyrenylZinc bromide

Cat. No.: B14889554
M. Wt: 248.4 g/mol
InChI Key: JFBRUHZKKULGQL-UHFFFAOYSA-M
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Description

3-Styrenylzinc bromide is an organozinc compound characterized by a styrenyl (vinylbenzene) group bonded to a zinc atom, with bromide as the counterion. Organozinc reagents like this compound are pivotal in cross-coupling reactions (e.g., Negishi coupling) for forming carbon-carbon bonds in organic synthesis . These compounds are typically prepared via oxidative addition of activated zinc to aryl or alkenyl halides, as seen in methods for 3-thienylzinc bromide synthesis . The styrenyl group confers unique electronic and steric properties, enabling selective reactivity with electrophiles such as carbonyl compounds or halides.

Properties

Molecular Formula

C8H7BrZn

Molecular Weight

248.4 g/mol

IUPAC Name

bromozinc(1+);ethenylbenzene

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1

InChI Key

JFBRUHZKKULGQL-UHFFFAOYSA-M

Canonical SMILES

C=CC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-StyrenylZinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.

    Conditions: These reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the coupling partner.

Scientific Research Applications

Chemistry: 3-StyrenylZinc bromide is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions allows for the creation of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 3-StyrenylZinc bromide exerts its effects in chemical reactions involves the formation of a reactive intermediate that can undergo transmetalation with a palladium catalyst. This process facilitates the transfer of the styrenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

(a) 3-Thienylzinc Bromide

  • Synthesis : Prepared via direct oxidative addition of Rieke zinc to 3-iodothiophene under mild conditions, yielding >80% efficiency . Electrochemical methods are also viable for similar thienyl derivatives .
  • Reactivity : Demonstrates robust coupling with electrophiles (e.g., aldehydes, ketones), forming substituted thiophenes critical in material science. Comparatively, styrenylzinc bromide may exhibit enhanced conjugation due to the aromatic styrenyl group.
  • Applications : Used in synthesizing conductive polymers and heterocyclic pharmaceuticals .

(b) (Cyclohexylmethyl)zinc Bromide

  • Synthesis : Produced as a 0.5 M solution in THF, highlighting the solubility of alkyl-zinc reagents in polar aprotic solvents .
  • Reactivity : Less resonance stabilization compared to styrenyl derivatives, leading to slower reaction kinetics with electrophiles. Prefers alkylation reactions over aryl couplings.
  • Applications : Utilized in asymmetric synthesis for chiral center formation .

(c) 5-(1,3-Dioxolan-2-yl)-2-Thienylzinc Bromide

  • Synthesis : Generated as a 0.5 M THF solution, emphasizing compatibility with protecting groups (e.g., dioxolane) during coupling .
  • Reactivity : The electron-rich dioxolane moiety enhances nucleophilicity, enabling regioselective couplings. Styrenylzinc bromide may lack this electronic modulation but offers broader π-system conjugation .

Reactivity and Performance in Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Key Observation Reference
3-Thienylzinc Bromide Benzaldehyde 85 Forms 3-thienylbenzyl alcohol
(Cyclohexylmethyl)zinc Bromide Iodobenzene 72 Produces alkylated benzene
Styrenylzinc Bromide* Acetyl Chloride ~90† Expected styrenyl ketone formation [Inferred]

Theoretical yield based on analogous reactions. Styrenyl derivatives often achieve higher yields due to stabilized transition states via conjugation.

Physical and Chemical Properties

Property 3-Styrenylzinc Bromide* 3-Thienylzinc Bromide Zinc Bromide (ZnBr₂)
Solubility in THF High High 675 g/100 mL (H₂O)
Melting Point Not reported Not reported 394°C
Stability Air-sensitive Air-sensitive Hygroscopic
Ionization Energy (eV) ~10.8† ~10.8† 10.39–10.90

†Estimated from ZnBr₂ data; organozinc compounds generally require lower activation energies due to covalent Zn-C bonds.

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